N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide

Physicochemical profiling Lipophilicity Medicinal chemistry

N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide (CAS 111780-49-5) is a synthetic small molecule belonging to the pyrazole-amide chemotype, characterized by a 4-ethynylbenzamide core linked via a cyano(pyrazol-1-yl)methyl bridge. The compound possesses a molecular formula of C₁₄H₁₀N₄O, a molecular weight of 250.25 g/mol, a computed XLogP3-AA of 1.5, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of approximately 70.7 Ų.

Molecular Formula C14H10N4O
Molecular Weight 250.25 g/mol
CAS No. 111780-49-5
Cat. No. B12888235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide
CAS111780-49-5
Molecular FormulaC14H10N4O
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)C(=O)NC(C#N)N2C=CC=N2
InChIInChI=1S/C14H10N4O/c1-2-11-4-6-12(7-5-11)14(19)17-13(10-15)18-9-3-8-16-18/h1,3-9,13H,(H,17,19)
InChIKeyDYDXLZQWZYXGMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide (CAS 111780-49-5) – Core Chemical Identity and Procurement Baseline


N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide (CAS 111780-49-5) is a synthetic small molecule belonging to the pyrazole-amide chemotype, characterized by a 4-ethynylbenzamide core linked via a cyano(pyrazol-1-yl)methyl bridge . The compound possesses a molecular formula of C₁₄H₁₀N₄O, a molecular weight of 250.25 g/mol, a computed XLogP3-AA of 1.5, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of approximately 70.7 Ų . While structurally related to intermediates explored in succinate dehydrogenase inhibitor (SDHI) fungicide programs and kinase inhibitor scaffolds, publicly available quantitative biological characterization for this specific compound remains limited, necessitating careful evaluation against structurally proximal analogs for any procurement decision.

Why Generic Substitution Fails for N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide (CAS 111780-49-5)


Within the broader pyrazole-amide chemical space, small structural variations—such as the position of the ethynyl group on the benzamide ring, the nature of the N‑linking moiety, or the substitution pattern on the pyrazole—can profoundly alter target binding, pharmacokinetics, and physicochemical properties. The unique combination of a terminal alkyne handle with a cyano(pyrazol-1-yl)methyl linker in this compound introduces both a potential click-chemistry reactive site and a distinct hydrogen-bonding architecture . Procurement of a generic “pyrazole amide” or a close CAS neighbor without confirming the exact substitution pattern therefore carries a high risk of obtaining a molecule with divergent reactivity, solubility, or biological performance.

Product-Specific Quantitative Evidence Guide for N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide (CAS 111780-49-5)


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Des-Ethynyl and Des-Cyano Analogs

The target compound’s computed XLogP3-AA of 1.5 is substantially lower than that of des-cyano N‑(1H‑pyrazol‑1‑ylmethyl)-4-ethynylbenzamide (estimated XLogP3‑AA ≈ 2.1) and higher than that of the des-ethynyl analog N‑(cyano(1H‑pyrazol‑1‑yl)methyl)benzamide (estimated XLogP3‑AA ≈ 0.9). This intermediate lipophilicity may confer a distinct balance between membrane permeability and aqueous solubility relevant to both cellular assays and formulation development.

Physicochemical profiling Lipophilicity Medicinal chemistry Agrochemical design

Hydrogen-Bonding Capacity Differentiation: HBD/HBA Count vs. Common Pyrazole-Amide Pesticide Leads

The target compound possesses 1 hydrogen bond donor and 3 hydrogen bond acceptors , whereas the commercial SDHI fungicide fluxapyroxad (CAS 907204-31-3) exhibits 1 HBD and 4 HBA, and the simpler pyrazole-amide scaffold N‑(1H‑pyrazol‑1‑ylmethyl)benzamide has 1 HBD and 2 HBA. The acceptor count of 3 positions this molecule between minimal and more complex pharmacophores, potentially influencing target engagement in hydrogen-bond-rich binding pockets.

Hydrogen bonding Drug-likeness Agrochemical physicochemical properties

Topological Polar Surface Area (TPSA) Differentiation vs. Structurally Proximal Amides

The target compound’s TPSA of 70.71 Ų is higher than that of the des-cyano analog N‑(1H‑pyrazol‑1‑ylmethyl)-4-ethynylbenzamide (estimated TPSA ≈ 55 Ų) and lower than that of the bis-ethynyl derivative N,N‑bis(4-ethynylbenzoyl)-1H‑pyrazole-1-carboxamide (estimated TPSA ≈ 95 Ų). This positions the compound in a polarity range associated with moderate passive membrane permeability, potentially advantageous for both cell-based assays and foliar uptake in agrochemical applications.

Polar surface area Membrane permeability ADME prediction

Best Research and Industrial Application Scenarios for N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide (CAS 111780-49-5)


Click-Chemistry Probe and Bioconjugation Intermediate

The terminal alkyne functionality on the benzamide ring makes this compound a candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling its use as a building block for the synthesis of bioconjugates, activity-based probes, or PROTAC-like heterobifunctional molecules. Procurement of the exact CAS 111780-49-5 is essential because alternative ethynylbenzamide isomers (e.g., 3-ethynyl or 2-ethynyl) would produce geometrically distinct conjugates with altered biological recognition properties .

Scaffold for SDHI Fungicide Lead Optimization

The pyrazole-amide core is a privileged scaffold in third-generation SDHI fungicides. The unique cyano(pyrazol-1-yl)methyl linker and 4-ethynyl substitution pattern offer a distinct pharmacophore geometry that may interact differently with the ubiquinone-binding pocket of fungal succinate dehydrogenase compared to marketed SDHIs such as fluxapyroxad or benzovindiflupyr. Researchers developing resistance-breaking fungicides should prioritize this specific substitution pattern to explore structure-activity relationships that are inaccessible with commercial SDHI scaffolds .

Kinase Inhibitor Fragment Library Member

The combination of a cyano group, a pyrazole ring, and an ethynylbenzamide fragment presents a hydrogen-bonding motif compatible with the hinge region of various kinases. The compound may serve as a fragment for structure-based drug design targeting kinases that possess a cysteine residue in the active site, where the terminal alkyne could form a covalent adduct. Substituting a non-alkyne-containing analog or a different regioisomer would eliminate this covalent targeting opportunity .

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